1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene
Overview
Description
1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene is a chemical compound with the molecular formula C22H28O2 . It is also known by its CAS number 41935-92-6 .
Molecular Structure Analysis
The molecular structure of 1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene consists of 22 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 324.5 g/mol.Scientific Research Applications
Synthesis and Material Science
1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene has been explored in the context of synthesis and material science. Rawat, Prutyanov, and Wulff (2006) demonstrated the use of chromene chromium carbene complexes in synthesizing naphthopyran and naphthopyrandione units, which are integral in photochromic materials and biologically active natural products. This synthesis involves a benzannulation reaction, yielding various naphtho[2.1-b]pyrans (Rawat, Prutyanov, & Wulff, 2006).
Pharmacological Studies
In pharmacological studies, chromene derivatives have shown significant antibacterial activities. Velpula et al. (2015) synthesized 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5$H$-benzo[$h$]thiazolo[2,3-$b$]quinazolin-9-yl)-2$H$-chromen-2-ones displaying considerable in vitro antibacterial activity against various bacterial strains (Velpula et al., 2015).
Haiba et al. (2016) synthesized benzo[h]chromene derivatives and evaluated their cytotoxic activity in human glioblastoma cells. They found that specific chromene compounds exhibited significant cytotoxic effects, suggesting potential applications in cancer research (Haiba et al., 2016).
Photochemical Studies
Delbaere, Micheau, and Vermeersch (2003) explored the photochromic behavior of 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene, which is closely related to the compound . They studied its photobleaching and thermal relaxation, providing insights into the photochromic mechanisms and potential applications in photoresponsive materials (Delbaere, Micheau, & Vermeersch, 2003).
Catalysis Research
Rao, Kaswan, Parang, and Kumar (2015) reported on the In(OTf)3 catalyzed microwave-assisted alkenylation of methoxyphenols to synthesize indenes and chromenes, suggesting potential catalytic applications for chromene derivatives (Rao, Kaswan, Parang, & Kumar, 2015).
Structural and Computational Studies
Several studies have been conducted on the structural analysis of chromene derivatives. For example, Wang, Zeng, Shi, Wei, and Zong (2005) determined the crystal structure of a related chromene compound, providing valuable data for understanding the molecular geometry and interactions of such compounds (Wang, Zeng, Shi, Wei, & Zong, 2005).
Sert, Gümüş, Gökce, Kani, and Koca (2018) conducted molecular docking and Hirshfeld surface analysis on novel hybrid compounds containing pyrazole and coumarin cores. Their study included a chromene derivative, highlighting its potential in molecular interaction studies (Sert, Gümüş, Gökce, Kani, & Koca, 2018).
properties
IUPAC Name |
1-methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2/c1-6-7-8-9-16-13-19(23-5)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h10-14H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDIZIGYIMTZKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C(=C1)OC)C3=C(C=CC(=C3)C)C(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347769 | |
Record name | Cannabinol monomethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cannabinol methylether | |
CAS RN |
41935-92-6 | |
Record name | Cannabinol methylether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041935926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannabinol monomethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANNABINOL METHYLETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV9NWH4XHL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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